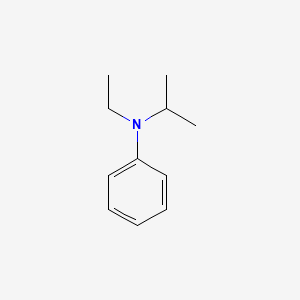

N-Ethyl-N-isopropylaniline

説明

Historical Perspectives on Aromatic Amine Research and the Significance of N-Ethyl-N-isopropylaniline as an Advanced Derivative

The study of aromatic amines has a rich and complex history, dating back to the 19th century with the discovery of aniline (B41778). nih.gov Early research was largely driven by the burgeoning dye industry, where aromatic amines served as crucial precursors. nih.gov Landmark discoveries, such as Rehn's 1895 report linking occupational exposure to aromatic amines in dye factories to an increased incidence of bladder tumors, underscored the profound physiological effects of this class of compounds. nih.govimrpress.com This led to extensive investigations into the metabolism and carcinogenicity of aromatic amines, revealing that their bioactivation can lead to the formation of DNA adducts. nih.gov

Over the decades, research has expanded beyond the initial focus on primary aromatic amines to explore the diverse reactivity and utility of N-substituted derivatives. The introduction of alkyl groups on the nitrogen atom, as seen in this compound, significantly modifies the compound's steric and electronic properties. This structural alteration, creating a more sterically hindered amine, sets it apart from simpler anilines and has been pivotal in the advancement of chemical sciences. solubilityofthings.com The development of such advanced derivatives has opened new avenues in synthetic chemistry, allowing for more controlled and selective reactions.

Contemporary Relevance of this compound in Organic Synthesis and Materials Chemistry Research

In modern chemical research, this compound and its derivatives are recognized for their versatility. In organic synthesis, it is particularly noted for its role in forming stable and effective borane (B79455) complexes. acs.orgsigmaaldrich.com The this compound-borane complex is considered a superior reagent for hydroboration and reduction reactions, demonstrating reactivity and regioselectivity comparable to the highly reactive borane-THF complex. sigmaaldrich.comacs.org This has made it a valuable tool for chemists seeking to perform these transformations with greater stability and ease of handling. orgsyn.orggoogle.com

The unique electronic properties of this compound also lend themselves to materials chemistry. Upon oxidation, it can form a stable radical cation with a characteristic absorbance maximum around 460 nm. acs.org This property is of interest in the study of charge transfer processes and the development of novel electronic materials. Its structural attributes make it a candidate for research in creating new compounds with tailored properties for various applications. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N | nih.gov |

| Molecular Weight | 163.26 g/mol | nih.gov |

| Boiling Point | 223-225 °C | chemicalbook.com |

| Density | 0.926 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.534 (20/D) | chemicalbook.com |

| CAS Number | 54813-77-3 | nih.govchemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGCJZLKSBOOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400641 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54813-77-3 | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-isopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Routes and Methodological Innovations for N Ethyl N Isopropylaniline

Recent Advances in the Synthesis of N-Ethyl-N-isopropylaniline

The synthesis of N-alkylated anilines, including this compound, has moved towards more sustainable and efficient catalytic processes. A significant advancement is the direct N-alkylation of anilines using alcohols, a method often referred to as the "borrowing hydrogen" strategy. rsc.orgresearchgate.net This approach is environmentally benign as it utilizes readily available alcohols as alkylating agents and produces water as the only byproduct. rsc.org For instance, N-ethylaniline can be reacted with propylene (B89431) at temperatures below 275°C in the presence of an aluminum anilide catalyst to form N-ethyl-2-isopropylaniline, a structural isomer of the target compound. google.com Another route involves the reaction of isopropyl aniline (B41778) with monobromoethane. google.com

Traditional methods often rely on harsher conditions or less atom-economical reagents. A patented procedure describes the synthesis of N-isopropylaniline by reacting aniline with acetone (B3395972) and subsequently reducing the intermediate imine with sodium borohydride (B1222165) in the presence of phthalic acid, achieving an 84.4% yield. Further alkylation would be required to produce the final this compound. More direct, modern methods leverage transition-metal catalysis to streamline this process. For example, nickel-catalyzed protocols allow for the direct N-alkylation of anilines with a wide range of primary alcohols, tolerating numerous functional groups and achieving yields up to 96%. acs.org Similarly, ruthenium complexes have been shown to efficiently catalyze the N-alkylation of anilines with primary carbohydrate alcohols, demonstrating the versatility of the borrowing hydrogen approach. rsc.org

Novel Reagents and Catalytic Systems in this compound Synthesis

Innovation in catalyst design has been pivotal for advancing aniline alkylation. A variety of transition-metal-based systems have been developed, offering high efficiency and selectivity. These include catalysts based on niobium oxide sioc-journal.cn, nickel acs.org, ruthenium rsc.org, cobalt rsc.org, and iron researchgate.net. These systems enable the direct use of alcohols, avoiding the need for pre-activating them into alkyl halides or other leaving groups.

A cobalt catalyst supported by a Zirconium-based metal-organic framework (MOF) has shown significant efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol, highlighting the potential of heterogeneous catalysts in these transformations. rsc.org Fe-Ni alloy materials supported on carbon have also demonstrated excellent activity (up to 99% yield) in the N-alkylation of benzyl alcohol with aniline and can be magnetically recovered and reused. researchgate.net

Beyond its synthesis, this compound itself is a component of a highly effective and novel reagent system. The this compound-borane complex (H₃B-NPhEtPrⁱ) has been developed as a superior reagent for hydroborations and reductions. acs.orgacs.org This stable, liquid amine-borane adduct is highly reactive and efficient for the hydroboration of various olefins. acs.orgresearchgate.net The reactions are notably fast, often completing within an hour at room temperature. acs.org This reagent is also used in the preparation of other important hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) and dicyclohexylborane. researchgate.net

| Catalytic System | Reaction Type | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Nickel/N-heterocyclic carbene | N-alkylation of anilines with alcohols | Selective monoalkylation; tolerant to various functional groups. | Up to 96% | acs.org |

| Ruthenium/dppf-type ligand | N-alkylation via borrowing hydrogen | Effective for N-alkylation of anilines with primary carbohydrate alcohols. | Up to 97% | rsc.org |

| Cobalt-based MOF (UiO-67) | Heterogeneous N-alkylation | Sustainable, heterogeneous catalyst with excellent selectivity. | High yields | rsc.org |

| Fe-Ni alloy on Carbon (Fe2Ni2@CN) | Heterogeneous N-alkylation | Magnetically separable and recyclable catalyst. | Up to 99% | researchgate.net |

| Niobium Oxide (Nb2O5) | N-alkylation of aniline with benzyl alcohol | Superior activity compared to other metal oxides; catalyst is stable for multiple cycles. | 65.2% | sioc-journal.cn |

Stereoselective and Regioselective Synthesis Strategies for this compound Derivatives

Controlling selectivity is crucial when synthesizing complex molecules. For derivatives of this compound, both regioselectivity (controlling the site of reaction) and stereoselectivity (controlling the 3D arrangement of atoms) are of significant interest.

Regioselectivity: A photocatalytic method has been developed for the regioselective hydroaminoalkylation of aryl-substituted alkenes. chemrxiv.org In this process, α-aminoalkyl radicals are generated from aniline derivatives and added to the alkene. When using non-symmetrically substituted anilines, the reaction tends to occur at the position that forms the least stable radical. For example, in the reaction of N-methyl-N-isopropylaniline, the radical forms exclusively on the methyl group, not the isopropyl group, leading to a single regioisomer with 85% yield. chemrxiv.org This demonstrates a high degree of control over which N-alkyl group participates in the reaction. Another strategy allows for the preparation of unsymmetrical 2,6-dialkyl anilines; for instance, N-ethyl-2-isopropylaniline can be converted to 2-ethyl-6-isopropylaniline (B3053389) by reacting it with ethylene (B1197577) in the presence of an aluminum anilide catalyst at elevated temperatures. google.com

| Amine Substrate | Reaction | Selectivity Outcome | Yield | Reference |

|---|---|---|---|---|

| N-ethyl-N-methylaniline | Photocatalytic hydroaminoalkylation | Major product from reaction at the methyl group (5:1 α:β ratio). | 86% | chemrxiv.org |

| N-methyl-N-isopropylaniline | Photocatalytic hydroaminoalkylation | Exclusive reaction at the methyl group. | 85% | chemrxiv.org |

| N-methyl-N-benzylaniline | Photocatalytic hydroaminoalkylation | Major product from reaction at the methyl group (3:1 α:β ratio). | 90% | chemrxiv.org |

Stereoselectivity: The this compound–borane (B79455) complex plays a vital role in stereoselective synthesis. It is used as the borane carrier in Corey-Bakshi-Shibata (CBS)-oxazaborolidine-catalyzed asymmetric reductions. researchgate.netresearchgate.net This methodology facilitates the synthesis of chiral molecules with high enantiomeric purity. For example, this system has been used for the asymmetric borane reduction of β-keto p-tolylsulfides to produce chiral β-hydroxy p-tolylsulfides and for the synthesis of chiral 1,2-diol monosulfonates and terminal epoxides from α-sulfonyloxy ketones. researchgate.netresearchgate.net These reactions demonstrate how a reagent derived from this compound can be instrumental in creating stereochemically defined products.

Comprehensive Analysis of Reaction Mechanisms and Reactivity of N Ethyl N Isopropylaniline

Reaction Pathways in the Functionalization of N-Ethyl-N-isopropylaniline

The functionalization of this compound can proceed through several pathways, including reactions at the aromatic ring and the amine functionality.

Electrophilic Aromatic Substitution Reactions of this compound

The N-ethyl-N-isopropylamino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the nitrogen atom, which increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. The substitution pattern is also influenced by the steric hindrance presented by the alkyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. 213.55.90

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine).

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. google.com However, the strong basicity of the amino group can lead to complexation with the Lewis acid catalyst, often deactivating the ring or leading to undesired side reactions. 213.55.90

The regioselectivity of these reactions is a balance between the electronic directing effects of the amino group and the steric hindrance imposed by the ethyl and isopropyl substituents.

Nucleophilic Reactions Involving the Amine Functionality of this compound

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. 213.55.90

Key nucleophilic reactions include:

Alkylation: Reaction with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction is a standard SN2 process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. 213.55.90

Acylation: Reaction with acyl chlorides or anhydrides to form amides. In the case of tertiary amines like this compound, this reaction does not proceed in the traditional sense to form a stable amide, as there are no protons on the nitrogen to be eliminated. However, they can act as catalysts in acylation reactions.

Reaction with Boranes: this compound readily forms a stable adduct with borane (B79455) (BH3), creating this compound-borane. acs.orgsigmaaldrich.com This complex is a useful reagent in organic synthesis, particularly for hydroboration and reduction reactions. acs.orgenergy.govorgsyn.org

The nucleophilicity of the amine is influenced by both the electronic effect of the phenyl group and the steric hindrance from the ethyl and isopropyl groups.

Oxidation Reactions and Pathways Involving this compound

The oxidation of this compound can occur at both the nitrogen atom and the aromatic ring. A significant oxidative pathway is N-dealkylation, an important metabolic process often catalyzed by enzymes like cytochrome P450. rsc.orgnih.govacs.org This process can also be achieved with chemical oxidants.

The proposed mechanism for oxidative N-dealkylation often involves an initial single electron transfer (SET) from the amine to the oxidant, forming a radical cation. rsc.orgacs.org This is followed by a proton transfer from a carbon adjacent to the nitrogen, leading to the cleavage of a C-N bond. rsc.orgnih.gov In the case of this compound, this can result in the formation of N-ethylaniline, N-isopropylaniline, or aniline (B41778), depending on which alkyl group is cleaved.

Studies have shown that in reactions with certain oxidants, N-demethylation is favored over N-deethylation in analogous compounds, suggesting that the acidity of the proton on the alkyl group plays a key role. rsc.orgnih.gov The formation of the radical cation of this compound has been observed to have an absorbance maximum around 460 nm. acs.org

Reduction Reactions and Pathways Involving this compound

While the aniline ring is already in a reduced state, substituents on the ring (like a nitro group introduced via electrophilic substitution) can be reduced. For instance, a nitro group can be reduced to an amino group using reagents like tin or iron in acidic media, or through catalytic hydrogenation. 213.55.90

A key aspect of reduction chemistry involving this compound is its use as a borane carrier. The this compound-borane complex is a stable and highly reactive reagent for the reduction of various functional groups and for hydroboration reactions. acs.orgresearchgate.net This complex can reduce aldehydes, ketones, and carboxylic acids to alcohols, and imines, tertiary amides, and nitriles to the corresponding amines. acs.org

Mechanistic Investigations of N-Dealkylation and Related Transformations

The N-dealkylation of tertiary anilines like this compound is a well-studied process, particularly in the context of drug metabolism. researcher.life The predominant mechanism is believed to be an electron transfer-proton transfer (ET-PT) pathway. rsc.orgnih.govacs.org

The key steps are:

Electron Transfer (ET): The amine donates an electron to an oxidizing species (e.g., an oxoiron(IV) complex in enzymatic systems or other chemical oxidants) to form an amine radical cation. rsc.orgacs.org

Proton Transfer (PT): A proton is abstracted from the α-carbon of one of the alkyl groups. rsc.org Kinetic isotope effect studies have supported that this proton transfer is often the rate-limiting step. rsc.orgacs.org

C-N Bond Cleavage: The resulting intermediate undergoes C-N bond cleavage to yield a dealkylated amine and an aldehyde or ketone.

In some cases, a hydrogen atom transfer (HAT) mechanism has also been considered. rsc.org The preference for de-ethylation versus de-isopropylation can be influenced by the specific oxidant and reaction conditions.

Another related transformation is the rearrangement of N-alkyl aromatic amines to ortho-alkylated anilines. For example, N-ethylaniline can be reacted with propylene (B89431) in the presence of an aluminum anilide catalyst to form this compound, which can then be rearranged at higher temperatures to 2-ethyl-6-isopropylaniline (B3053389). google.com

Role of Steric and Electronic Effects on this compound Reactivity

The reactivity of this compound is significantly modulated by the interplay of steric and electronic effects.

Electronic Effects:

The N-ethyl-N-isopropylamino group is strongly electron-donating due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring. This activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene.

The alkyl groups (ethyl and isopropyl) are also weakly electron-donating through an inductive effect, further increasing the electron density of the aromatic system.

Steric Effects:

The isopropyl group is more sterically bulky than the ethyl group. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions, potentially favoring substitution at the less hindered para-position over the ortho-positions.

Steric crowding around the nitrogen atom can affect its nucleophilicity, making it more difficult for large electrophiles to approach and react with the nitrogen's lone pair. acs.org

The stability and reactivity of the this compound-borane complex are also influenced by these steric factors. energy.gov The steric bulk on the amine can make the borane complex more reactive for hydroboration by facilitating the dissociation of the borane. sigmaaldrich.com

The balance between these electronic and steric factors is crucial in determining the outcome of reactions involving this compound. For instance, in nitrosation reactions, even sterically hindered anilines like N-isopropylaniline can react efficiently under certain conditions. rsc.org

Data Tables

Table 1: Reactivity of this compound in Various Reactions

| Reaction Type | Reagents/Conditions | Major Product(s) | Key Mechanistic Features |

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | Ortho- and para-nitro derivatives | Electron-donating amino group activates the ring. |

| Nucleophilic Reaction (Borane Adduct) | Borane (BH₃) | This compound-borane complex | Formation of a stable Lewis acid-base adduct. |

| Oxidative N-Dealkylation | Oxidizing agents (e.g., Os(VI) nitrido complexes, P450) | N-ethylaniline, N-isopropylaniline, aniline | Electron Transfer-Proton Transfer (ET-PT) pathway. |

| Reduction (via Borane Complex) | Aldehydes, ketones, etc. | Alcohols, amines | The borane complex acts as a reducing agent. |

| Rearrangement | Heat, aluminum anilide catalyst | 2-ethyl-6-isopropylaniline | Rearrangement of the N-alkyl group to the ortho position. |

Complexation Reactions and Coordination Chemistry of this compound (e.g., with Chromium(I))

The coordination chemistry of N-alkylanilines, including compounds structurally similar to this compound, has been a subject of research, particularly concerning their interaction with transition metals like chromium. Studies on secondary aromatic amines reveal their capability to form stable complexes with chromium(I), leading to the formation of mixed-ligand coordination compounds.

The reaction of secondary aromatic amines, such as N-isopropylaniline, with potassium pentacyanonitrosylchromate(I) monohydrate, K₃[Cr(NO)(CN)₅]·H₂O, in an aqueous acetic acid medium results in the formation of neutral, mixed-ligand cyanonitrosyl {CrNO}⁵ complexes. researchgate.nettandfonline.com This synthesis typically involves the replacement of two of the cyanide ligands in the parent compound by two molecules of the secondary aromatic amine. The general reaction can be represented as:

K₃[Cr(NO)(CN)₅]·H₂O + 2 L → [Cr(NO)(CN)₂(L)₂(H₂O)] + 3 KCN + HCN

Where L represents a secondary aromatic amine like N-isopropylaniline. researchgate.nettandfonline.com The reaction is usually facilitated by heating the mixture. tandfonline.com

These resulting chromium(I) complexes have been characterized through various analytical and spectroscopic methods, including elemental analyses, molar conductance, magnetic susceptibility measurements, electron spin resonance (ESR), and infrared (IR) spectroscopy. researchgate.nettandfonline.com The characterization data for the complex formed with N-isopropylaniline, a compound closely related to this compound, provides insight into the expected properties of the this compound analogue.

The magnetic moments for these types of chromium(I) complexes are typically in the range of 1.71–1.75 B.M., and the g values from ESR spectra are around 1.980–1.985. tandfonline.com This is consistent with a low-spin {CrNO}⁵ electron configuration for chromium(I). researchgate.nettandfonline.comtandfonline.com

Infrared spectral data offers significant clues about the coordination of the ligands. A key observation is the shift in the ν(NH) stretching frequency of the secondary amine upon coordination to the chromium center, indicating the bonding of the secondary nitrogen to the metal. tandfonline.com The presence of bands corresponding to ν(NO) and ν(CN) are also characteristic of these complexes. researchgate.nettandfonline.com

Based on these comprehensive studies, an octahedral geometry has been proposed for these [Cr(NO)(CN)₂(L)₂(H₂O)] complexes. In this proposed structure, the two cyanide ligands are in a trans configuration to each other in the equatorial plane, and similarly, the two secondary amine ligands are also trans to each other in the equatorial plane. The nitrosyl (NO) group and the water molecule occupy the axial positions, being trans to each other. researchgate.nettandfonline.com

While specific research on the complexation of this compound with Chromium(I) is not extensively detailed in the available literature, the reactivity of similar secondary aromatic amines, such as N-isopropylaniline, provides a strong model for its coordination behavior.

Detailed Research Findings for a Representative Chromium(I) Complex

The following table summarizes the analytical and spectral data for the chromium(I) complex with N-isopropylaniline, which serves as a representative example for the coordination chemistry of this compound.

| Property | Finding for [Cr(NO)(CN)₂(N-isopropylaniline)₂(H₂O)] | Reference |

| Elemental Analysis | ||

| % Carbon | Found: 53.02, Calculated: 53.46 | tandfonline.com |

| % Hydrogen | Found: 5.88, Calculated: 5.94 | tandfonline.com |

| % Nitrogen | Found: 15.22, Calculated: 15.45 | tandfonline.com |

| % Chromium | Found: 11.28, Calculated: 11.45 | tandfonline.com |

| Molar Conductance (in DMF) | 10.5 Ω⁻¹ cm² mol⁻¹ | tandfonline.com |

| Magnetic Moment | 1.73 B.M. | tandfonline.com |

| Electron Spin Resonance (g value) | 1.982 | tandfonline.com |

| Infrared Spectroscopy (cm⁻¹) | ||

| ν(NH) | 3220 | tandfonline.com |

| ν(NO) | 1655 | tandfonline.com |

| ν(CN) | 2140, 2155 | tandfonline.com |

| ν(OH) of coordinated H₂O | 3450 | tandfonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl N Isopropylaniline and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the unambiguous structural assignment of N-Ethyl-N-isopropylaniline.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 6.5-7.4 ppm. The methine proton of the isopropyl group appears as a multiplet around δ 3.75-3.82 ppm, while the methyl protons of the isopropyl group exhibit a doublet at approximately δ 1.36 ppm. The quartet corresponding to the methylene (B1212753) protons of the ethyl group is observed around δ 3.09 ppm, and the triplet for the methyl protons of the ethyl group appears around δ 1.23 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbon atoms of the phenyl ring are typically observed in the aromatic region of the spectrum. The other distinct signals correspond to the carbons of the ethyl and isopropyl groups, providing further confirmation of the compound's structure. nih.gov

A representative summary of the ¹H NMR spectral data is provided in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5-7.4 | Multiplet | |

| Isopropyl-CH | 3.75-3.82 | Multiplet | |

| Isopropyl-CH₃ | 1.36 | Doublet | 6.3 |

| Ethyl-CH₂ | 3.09 | Quartet | 7.2 |

| Ethyl-CH₃ | 1.23 | Triplet | 7.2 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically obtained using a neat capillary cell, displays characteristic absorption bands. Key vibrational frequencies include the C-N stretching vibrations, aromatic C-H stretching, and aliphatic C-H stretching. The aromatic C=C stretching vibrations are also prominent in the spectrum. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic peaks for the aromatic ring and the alkyl substituents. nih.gov The use of Raman spectroscopy has also been noted in monitoring reactions involving borane (B79455) adducts of similar aniline (B41778) derivatives. scite.ai

The following table summarizes key IR absorption bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2850-2970 |

| Aromatic C=C Stretch | ~1600, 1500, 1450 |

| C-N Stretch | ~1340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the analysis of this compound. The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 163, corresponding to the molecular weight of the compound (163.26 g/mol ). rsc.orgnih.gov

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. A common fragmentation involves the loss of an ethyl group, leading to a prominent peak at m/z 134. rsc.org Another significant fragment is often observed at m/z 120. rsc.orgnih.gov

MS-MS Analysis: Tandem mass spectrometry (MS-MS) can provide even more detailed structural information. For the precursor ion [M+H]⁺ at m/z 164.1434, major fragment ions are observed at m/z 122 and 136. nih.gov

A summary of the key mass spectral data is presented in the table below.

| Ion | m/z (relative intensity) |

| [M]⁺ | 163 (16%) rsc.org |

| [M-C₂H₅]⁺ | 134 (100%) rsc.org |

| 120 |

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies Involving this compound

Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to study species with unpaired electrons, such as radicals. While direct ESR studies on this compound itself are not common as it is not a radical, it has been implicated in studies involving radical cations. For instance, the this compound radical cation has been observed with a maximum absorption (λ max) around 460 nm. researchgate.net ESR has also been employed in studies of photochemically generated radicals from borane-amine adducts, where the amine can be structurally similar to this compound. thieme-connect.de Furthermore, ESR has been used in the characterization of chromium(I) complexes with secondary aromatic amines like N-isopropylaniline. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of aniline and its derivatives is influenced by the substituents on the nitrogen atom and the aromatic ring. nasa.gov The photophysical properties of related substituted anilines have been a subject of interest, particularly in the context of intramolecular charge transfer. acs.org While specific detailed photophysical studies on this compound are not extensively documented in the provided results, the behavior of similar compounds suggests that it would exhibit characteristic absorption bands in the UV region. For example, the radical cation of this compound shows an absorption maximum at approximately 460 nm. researchgate.net

Computational and Theoretical Chemistry Approaches in the Study of N Ethyl N Isopropylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic characteristics of N-alkylanilines. rsc.org DFT calculations are used to predict electronic properties, molecular orbitals, and reactivity sites, providing a theoretical foundation for understanding chemical behavior. researchgate.net

Studies on analogs such as 4-Chloro-N-isopropylaniline use DFT to predict its electronic properties and identify potential sites of reaction. For N-isopropylaniline, DFT analysis has been employed to explore the mechanisms of its conversion to aniline (B41778), revealing that steric effects from the isopropyl group can favor specific reaction pathways, such as a cyclic mechanism over an SN2 transition state, by lowering activation barriers. The electronic structure of the parent compound, N-isopropylaniline, has been studied to quantify its basicity using descriptors derived from DFT, such as molecular electrostatic potential and natural atomic orbital energies. pku.edu.cn These calculations correlate well with experimental pKa values. pku.edu.cn

Table 1: Summary of DFT Findings for N-Alkylaniline Derivatives

| Compound Studied | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| N-Isopropylaniline | DFT B3LYP/6-311+G(d,p) | Calculation of molecular electrostatic potential and NBO energies to quantify molecular basicity. | pku.edu.cn |

| N-Isopropylaniline | DFT | Analysis of SN2 vs. cyclic pathways for conversion to aniline; the cyclic route is energetically favored due to steric effects. | |

| 4-Chloro-N-isopropylaniline | DFT | Prediction of electronic properties and reactivity sites. | |

| Para-chloro-N-cyclopropyl-N-isopropylaniline | DFT | Mechanistic studies of oxidative N-dealkylation by oxoiron(IV) complexes. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of N-Ethyl-N-isopropylaniline, including its conformational flexibility and interactions with its environment. These simulations model the movement of atoms over time, providing a detailed picture of molecular motion.

The conformational landscape of this compound is defined by the rotation of the ethyl and isopropyl groups attached to the nitrogen atom and their orientation relative to the aniline ring. Studies on structurally related molecules, such as isopropylbenzene, have utilized computational methods to investigate internal rotational potentials. cdnsciencepub.com For this compound, MD simulations can map the energy barriers associated with these rotations, identifying the most stable conformers and the dynamics of their interconversion.

MD simulations are also crucial for understanding intermolecular interactions. In a biological context, simulations have been used to study analogs of this compound binding to proteins. sci-hub.cat For example, extensive MD simulations of inhibitors containing N,N-dialkyl aniline moieties complexed with matrix metalloproteinases (MMPs) revealed how the flexibility of the protein's binding pocket and the dynamic interactions with the inhibitor influence binding affinity and selectivity. sci-hub.cat Such simulations can trace the plasticity of protein loops and the specific side-chain motions that accommodate the aniline derivative. sci-hub.cat In the solid state, computational analysis of crystal structures, such as Hirshfeld surface analysis, can be combined with DFT to understand intermolecular forces like C-H···N and π-π stacking interactions that stabilize the crystal packing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models and cheminformatics are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. These approaches are particularly valuable for assessing the properties of entire classes of compounds, such as aromatic amines.

QSAR studies have been successfully applied to aniline derivatives to predict their environmental and health effects. For instance, a QSAR analysis was conducted on 4-isopropylaniline (B126951) and its analogs to evaluate their potential as skin sensitizers. oecd.org Such models often rely on the hypothesis that the sensitizing potential of aromatic amines stems from their metabolic transformation into reactive species, like nitroso compounds, which can then bind to proteins. oecd.org The selection of suitable analogs for these models is critical and is based on shared metabolic pathways. oecd.org

Another application of cheminformatics is in predicting the aquatic toxicity of aniline derivatives. ajrconline.org A QSAR study on aromatic amines in the organism Tetrahymena pyriformis used molecular descriptors generated from computational software to build a predictive model. ajrconline.org The best models often incorporate electrotopological descriptors and partition coefficients, which are calculated from the optimized molecular geometries. ajrconline.org

Table 2: Example of a QSAR Model for Aquatic Toxicity of Aromatic Amines

| Model Type | Statistical Parameters | Descriptors Used | Application | Reference(s) |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | R²= 92.18, Q² = 90.51 | Electrotopological descriptors, Partition coefficient (logP) | Predicting aquatic toxicity in Tetrahymena pyriformis. | ajrconline.org |

| Artificial Neural Network (ANN) | Q² = 94.79, RMSE= 0.16 | Electrotopological descriptors, Partition coefficient (logP) | Predicting aquatic toxicity in Tetrahymena pyriformis. | ajrconline.org |

This table illustrates the statistical quality and types of descriptors used in typical QSAR models for aniline derivatives.

These predictive models are essential for screening large numbers of chemicals for potential hazards without extensive experimental testing.

Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For reactions involving this compound and its analogs, these methods can distinguish between competing pathways and explain experimental outcomes.

One key reaction for N-alkylanilines is N-dealkylation. DFT studies on N-isopropylaniline have shown that its conversion to aniline can proceed through different transition states, including an SN2-type or a cyclic mechanism. Calculations revealed that the cyclic pathway is energetically more favorable due to the steric influence of the isopropyl group. Similarly, the oxidation of N-methyl,N-alkylanilines has been studied computationally, with proposed transition states for N-oxygenation reactions. core.ac.uk

Computational modeling is also used to study C-C bond-forming reactions. In an organocatalyzed annulation reaction involving N-isopropylaniline, DFT calculations were used to map the entire reaction pathway. nih.gov This included identifying the transition state for the key intramolecular nucleophilic addition step, with a calculated activation energy barrier of 8.9 kcal/mol, leading to the formation of the final product. nih.gov

In the context of industrial chemistry, the ortho-alkylation of N-alkylated aromatic amines has been modeled to understand how high selectivity is achieved. google.com A proposed working mechanism involves a transition state that is stabilized by the adjacent amino group, explaining how reaction conditions can favor ortho-alkylation over other side reactions. google.com DFT studies on more complex transformations, such as the Nucleophile-Intercepted Beckmann Fragmentation (NuBFr), have been used to calculate activation barriers for rate-determining steps, thereby explaining product selectivity. escholarship.org For these multistep reactions, locating the reactant and transition state conformations is a critical part of the computational workflow. escholarship.org

Table 3: Comparison of Computationally Modeled Reaction Pathways for Aniline Derivatives

| Reaction Type | Substrate/Analog | Computational Finding | Significance | Reference(s) |

|---|---|---|---|---|

| N-Dealkylation | N-Isopropylaniline | The cyclic transition state is energetically favored over the SN2 pathway. | Explains reaction selectivity based on steric effects. | |

| Formal [3+2] Annulation | N-Isopropylaniline | The activation energy for the intramolecular nucleophilic addition via TS11-R was calculated to be 8.9 kcal/mol. | Provides a quantitative basis for the reaction mechanism and product formation. | nih.gov |

| Ortho-Alkylation | N-Alkylated Aromatic Amines | A proposed mechanism involves a stabilized transition state due to the amino group. | Explains the high ortho-selectivity observed experimentally. | google.com |

Cutting Edge Applications of N Ethyl N Isopropylaniline in Specialized Chemical Synthesis

N-Ethyl-N-isopropylaniline as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound plays a crucial role as an intermediate in the synthesis of a variety of complex organic molecules, primarily through its borane (B79455) adduct, this compound-borane (H₃B−NPhEtPri). This complex is recognized as a superior reagent for hydroboration and reduction reactions, offering high reactivity and selectivity. orgsyn.org The hydroboration of olefins with this reagent provides a direct pathway to the synthesis of organoboranes, which are themselves highly versatile intermediates in organic chemistry, readily convertible into alcohols, amines, and other functional groups.

The reactions are noted for being rapid, often reaching completion within an hour for unhindered olefins to form trialkylboranes. With more sterically hindered olefins, the reaction can be controlled to yield dialkylboranes or monoalkylboranes. This controlled reactivity allows for the targeted synthesis of specific organoborane structures, which are key building blocks in the construction of more complex molecular architectures.

Table 1: Hydroboration of Olefins with this compound-borane

| Olefin | Product Type | Significance |

|---|---|---|

| 1-Hexene (B165129) | Trialkylborane | Formation of a simple trialkylborane, demonstrating the reagent's efficiency. |

| Styrene | Trialkylborane | Efficient hydroboration of an aromatic olefin. |

| Cyclohexene | Dialkylborane | Controlled reaction to form a dialkylborane due to moderate steric hindrance. |

Furthermore, this compound can serve as a precursor in rearrangement reactions to produce substituted anilines. For instance, it can be converted to 2-ethyl-6-isopropylaniline (B3053389), an unsymmetrical 2,6-disubstituted aniline (B41778), which is a valuable intermediate in the synthesis of various specialty chemicals.

Utilization in Asymmetric Synthesis and Chiral Induction

A significant application of this compound is in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. The this compound–borane complex has proven to be an effective borane carrier in catalyzed asymmetric reductions.

In a notable example, this complex is used in the CBS-oxazaborolidine-catalyzed asymmetric borane reduction of β-keto p-tolylsulfides. researchgate.net This reaction produces chiral β-hydroxy p-tolylsulfides with high enantiomeric purity. The this compound-borane complex serves as a stable and reactive source of borane, which is essential for the efficiency and stereoselectivity of the catalytic cycle. The ability to induce chirality with high control is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry.

Table 2: Asymmetric Reduction using this compound-borane

| Substrate | Catalyst | Reagent | Product | Key Outcome |

|---|

Applications in Materials Science: Development of Novel Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them candidates for research in materials science. While direct applications in bulk materials are still an emerging area, the study of its radical cation points towards potential uses in functional materials. For instance, the this compound radical cation has a reported absorbance maximum around 460 nm, a property that could be exploited in the development of optical materials or sensors. acs.org

The structural attributes of substituted anilines, in general, make them promising candidates for creating novel compounds with tailored properties by modifying the alkyl groups. solubilityofthings.com This suggests that this compound could serve as a monomer or a building block in the synthesis of polymers or other materials with specific electronic or physical properties. The Bach-EI hydroboration reagent, derived from this compound, is also noted for its utility in the development of new materials. evitachem.com

Contribution to the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

This compound and its close relatives are important intermediates in the synthesis of advanced pharmaceutical and agrochemical products. The fine-tuning of the substituents on the aniline core allows for the optimization of biological activity and other properties required for these applications.

In the agrochemical sector, related N-alkylanilines are precursors to a range of herbicides. For example, N-isopropylaniline is a known intermediate in the synthesis of the herbicide propachlor. chemicalbook.com The synthesis of the herbicide Isoproturon, which involves a 4-isopropylaniline (B126951) intermediate, further illustrates the importance of this class of compounds in agriculture. rsc.org

In the pharmaceutical industry, this compound is listed as a pharmaceutical intermediate. bldpharm.com Its borane complex is also utilized as a precursor for pharmaceutical compounds. evitachem.com The derivatives of substituted anilines are often explored for their potential biological activities, with studies showing that the formation of derivatives can enhance the bioactivity compared to the parent structures. Furthermore, N-alkylanilines are key intermediates in the production of various dyes, particularly for acrylic fibers. nih.gov

Table 3: Applications in Pharmaceutical and Agrochemical Synthesis

| Application Area | Related Compound/Intermediate | Product Class |

|---|---|---|

| Agrochemical | N-isopropylaniline | Herbicides (e.g., Propachlor) |

| Agrochemical | 4-isopropylaniline | Herbicides (e.g., Isoproturon) |

| Pharmaceutical | This compound | Pharmaceutical Intermediates |

Synthesis and Comprehensive Characterization of N Ethyl N Isopropylaniline Derivatives and Analogs

Preparation and Reactivity of N-Ethyl-N-isopropylaniline-Borane Complexes and Related Adducts

The this compound-borane complex (H₃B−NPhEtPrⁱ) is a highly reactive and effective amine-borane adduct used for hydroborations and reductions. Its preparation is straightforward, and the carrier amine can be recovered in good yield after reaction through simple acid-base manipulations, allowing for recycling.

Reactivity in Hydroboration: The adduct demonstrates significant reactivity in hydroboration reactions with a variety of olefins. Studies conducted at room temperature (22 ± 3 °C) in solvents like tetrahydrofuran (B95107) (THF), dioxane, tert-butyl methyl ether, n-pentane, and dichloromethane (B109758) show that reaction rates are notably faster in dioxane. Simple, unhindered olefins undergo hydroboration to the trialkylborane stage within 0.5 to 1 hour. nih.gov

The steric hindrance of the olefin influences the reaction stoichiometry:

Moderately hindered olefins (e.g., cyclohexene, 2-methyl-2-butene) rapidly form the corresponding dialkylboranes, with subsequent hydroboration proceeding slowly. nih.gov

Highly hindered olefins (e.g., α-pinene, 2,3-dimethyl-2-butene) quickly yield stable monoalkylboranes, with very slow further reaction. nih.gov

The regioselectivity of hydroboration with H₃B−NPhEtPrⁱ is comparable to that of borane-THF (BH₃−THF) for substrates like 1-hexene (B165129) and styrene. nih.gov Following hydroboration, the resulting alkylboranes can be oxidized with hydrogen peroxide/sodium hydroxide (B78521) to produce the corresponding alcohols in quantitative yields, as confirmed by Gas Chromatography (GC) analysis. nih.gov

Reactivity in Reductions: The this compound-borane complex is also a capable reducing agent for various functional groups. At room temperature in THF, it readily reduces simple aldehydes, ketones, carboxylic acids, and aliphatic esters to their corresponding alcohols. nih.gov While imines, tertiary amides, and nitriles are reduced to amines, the reaction is sluggish at room temperature but proceeds efficiently under reflux conditions in THF or dioxane, or neat at 85−90 °C. nih.gov Notably, acid chlorides, anhydrides, aromatic carboxylic esters, primary and secondary amides, and nitro compounds are generally unreactive under these mild conditions. nih.gov

| Olefin | Reaction Time for Trialkylborane Formation | Stoichiometry Notes |

|---|---|---|

| 1-Hexene | 0.5 - 1 h | Forms trialkylborane |

| Styrene | 0.5 - 1 h | Forms trialkylborane |

| Cyclohexene | > 1 h (for trialkylborane) | Rapidly forms dialkylborane |

| 2-Methyl-2-butene | > 1 h (for trialkylborane) | Rapidly forms dialkylborane |

| α-Pinene | Very slow (for dialkyl/trialkylborane) | Rapidly forms stable monoalkylborane |

| 2,3-Dimethyl-2-butene | Very slow (for dialkyl/trialkylborane) | Rapidly forms stable monoalkylborane |

Synthesis and Study of N-Alkyl/N-Aryl Substituted Anilines Derived from this compound

This compound can serve as a precursor for other N-substituted anilines through reactions involving cleavage of the C-N bond. The process of removing an N-alkyl group, known as N-dealkylation, is a valuable synthetic transformation for creating new amine derivatives. nih.govrug.nlresearchgate.net

One potential pathway involves the selective N-dealkylation of this compound to produce N-ethylaniline or N-isopropylaniline. These secondary amines can then be subjected to subsequent N-alkylation or N-arylation reactions to introduce new substituents. Chemical methods for N-dealkylation often employ reagents like chloroformates followed by hydrolysis. nih.gov Catalytic methods are also utilized, providing alternative routes to the secondary amine intermediates. researchgate.netmdpi.com

Once the secondary aniline (B41778) is obtained, it can be derivatized further. For instance, N-alkylation can be achieved through reductive amination using aldehydes or ketones or by reaction with alkyl halides. N-arylation can be accomplished via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates, which allows for the introduction of various aryl or heteroaryl groups. beilstein-journals.org These multi-step strategies, starting with the dealkylation of this compound, provide a pathway to a diverse range of N-Alkyl/N-Aryl substituted aniline derivatives that would be otherwise challenging to synthesize directly.

Design and Synthesis of Fluorinated this compound Analogs

The introduction of fluorine into aromatic systems is a common strategy in medicinal chemistry to modulate the electronic and metabolic properties of a molecule. Fluorinated analogs of this compound can be synthesized using electrophilic fluorination methods. wikipedia.orgorganicreactions.org

Electrophilic fluorination involves the reaction of a nucleophile, in this case, the electron-rich aromatic ring of this compound, with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.orgyoutube.com The N,N-dialkylamino group is a strong activating group that directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring.

A widely used class of reagents for this transformation is the N-F reagents, which are generally stable, safe to handle, and effective. wikipedia.orgorganicreactions.org Common examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™). The reaction typically proceeds by combining the aniline substrate with the N-F reagent in a suitable solvent. The regioselectivity is governed by the directing effect of the N-Ethyl-N-isopropylamino group, leading primarily to the formation of para-fluoro and ortho-fluoro isomers.

| Reagent Name | Abbreviation | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Cationic N-F Reagent |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent |

Development of N-Substituted Urea (B33335) Derivatives Utilizing this compound Precursors

N-substituted ureas are a significant class of compounds in medicinal and materials chemistry. This compound can be used as a nucleophilic amine precursor for the synthesis of N,N,N'-trisubstituted ureas.

The most common method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov In this approach, this compound would be reacted with a selected organoisocyanate (R-N=C=O). The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of the isocyanate to form the corresponding urea derivative. This reaction is typically efficient and proceeds under mild conditions.

Catalytic Roles and Catalyst Design Involving N Ethyl N Isopropylaniline

N-Ethyl-N-isopropylaniline as a Ligand in Transition Metal Catalysis

Direct use of this compound as a primary ligand in transition metal catalysis is not extensively documented. Its role is more significant as a structural precursor for more complex and sterically demanding ligands. Aniline (B41778) and its N-alkylated derivatives serve as foundational building blocks for ancillary ligands, such as N-heterocyclic carbenes (NHCs), which are crucial in many catalytic processes.

The modular synthesis of such ligands often starts from an aniline base. In this context, the N-ethyl and N-isopropyl groups of this compound would confer a specific, moderately bulky, and asymmetric steric environment around a metal center if incorporated into a larger ligand framework. This steric hindrance is a critical design element that influences the stability and reactivity of the catalytic species. For instance, extreme steric bulk around a metal center can facilitate the activation of strong chemical bonds and is pivotal for isolating unstable intermediates.

The nitrogen atom in this compound is electron-rich due to the inductive effects of the ethyl and isopropyl groups, making it a good σ-donor. If used to construct a ligand, this property would influence the electronic environment of the metal catalyst, which in turn affects its catalytic activity, selectivity, and stability in reactions like cross-coupling and amination.

Investigation of this compound in Organocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, the direct catalytic application of this compound is not a primary area of investigation. However, its character as an N,N-dialkylaniline makes it a relevant substrate in organocatalytic transformations. For example, N,N-dialkylanilines are known to participate in direct asymmetric para-C-H functionalization reactions. These reactions, often catalyzed by chiral acids, enable the formation of valuable chiral diarylmethylamine products.

One such study demonstrated the direct organocatalytic asymmetric para-C–H aminoalkylation of aniline derivatives with arylaldimines. This process allows for the efficient synthesis of diverse diarylmethylamine derivatives, which are important structural motifs in pharmaceuticals. While this compound was not the specific substrate, its structure fits the class of reactants used in these transformations. The presence of the ethyl and isopropyl groups would influence the reactivity of the aromatic ring and the properties of the resulting product.

Catalyst Deactivation Mechanisms and Strategies for Enhanced Activity

As a tertiary amine, this compound can play a significant role in catalyst deactivation, a critical issue in homogeneous transition metal catalysis. Tertiary amines, often present as impurities, additives, or byproducts, are not always "innocent" spectator molecules and can actively interfere with catalytic cycles. acs.orgresearchgate.netrug.nlfigshare.com

Several deactivation mechanisms involving tertiary amines have been identified:

Proton Relay: In certain reactions, tertiary amines can act as a proton relay, catalyzing the decomposition of the active catalyst. For example, the decomposition of the decamethylzirconocene cation [Cp*2ZrMe]+ to a σ-aryl species is catalyzed by tertiary amines through a two-step proton relay mechanism. acs.orgresearchgate.netrug.nl

Direct C-H Activation: The catalyst itself can attack the tertiary amine. With triethylamine (B128534) (Et3N), a related tertiary amine, studies have shown that the zirconocene (B1252598) catalyst can perform a double C-H bond activation and C-N bond cleavage of the amine, leading to a new, inactive zirconium complex. acs.orgresearchgate.netrug.nlfigshare.com

Nucleophilic Attack: Tertiary amines can act as nucleophiles, attacking coordinated molecules. For instance, Et3N can perform a nucleophilic ring-opening of a tetrahydrofuran (B95107) (THF) ligand attached to the metal center, again leading to an altered and potentially inactive catalytic species. acs.orgresearchgate.net

Strong Coordination: The lone pair on the nitrogen atom can coordinate strongly to the electrophilic metal center, blocking the site needed for substrate binding and catalytic turnover.

Strategies to mitigate this deactivation include rigorous purification of reagents to remove amine impurities, the use of scavengers, or the rational design of catalysts that are less susceptible to attack by amines. An excess of the primary ligand can sometimes be added to outcompete the amine and reduce catalyst deactivation. researchgate.net

Impact of this compound Derivatives on Reaction Selectivity and Efficiency

The true potential of this compound in catalysis lies in the strategic modification of its structure to create derivatives that can be incorporated into ligands. By altering the steric and electronic properties of the aniline moiety, one can fine-tune the performance of a transition metal catalyst.

Steric Effects: The ethyl and isopropyl groups already provide a degree of steric bulk. Adding larger substituents to the ortho-positions (2 and 6) of the phenyl ring would dramatically increase the steric hindrance around the nitrogen. This is a common strategy in ligand design to:

Promote reductive elimination, the final step in many cross-coupling reactions.

Prevent the formation of inactive catalyst dimers.

Create a specific chiral pocket around the metal center to induce enantioselectivity in asymmetric catalysis.

Electronic Effects: Placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring modifies the electron density on the nitrogen atom and, by extension, the coordinated metal center.

EDGs (e.g., -OCH₃, -CH₃) increase the Lewis basicity of the nitrogen, leading to stronger ligand-metal binding. This can enhance catalyst stability but may sometimes reduce activity by making the metal center less electrophilic.

EWGs (e.g., -CF₃, -Cl) decrease the nitrogen's Lewis basicity. This weakens the ligand-metal bond, which can increase the catalytic turnover rate but may also lead to catalyst decomposition.

The interplay of these effects allows for the precise tuning of a catalyst's activity, selectivity, and lifetime for a specific chemical transformation.

Table 1: Predicted Effects of Phenyl Ring Substitution on this compound Derivatives as Ligand Precursors This table is interactive. Click on the headers to sort the data.

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Ligand's Lewis Basicity | Predicted Impact on Catalyst Activity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Increase | May decrease turnover, but increase stability |

| -CH₃ (Methyl) | Electron-Donating | Slight Increase | May slightly decrease turnover, but increase stability |

| -H (None) | Neutral | Baseline | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Decrease | May increase turnover, but decrease stability |

Emerging Research Frontiers and Future Prospects for N Ethyl N Isopropylaniline Chemistry

Integration of N-Ethyl-N-isopropylaniline in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The integration of this compound into more sustainable chemical processes is an active area of research, focusing on both its synthesis and its application.

Sustainable Synthesis Routes: Traditional methods for the synthesis of N-alkylanilines can involve harsh conditions and generate significant waste. Modern approaches are exploring more environmentally benign pathways. For instance, catalytic distillation has been successfully employed for the synthesis of the related compound, N-isopropylaniline, from aniline (B41778) and isopropanol. researchgate.net This technique combines reaction and separation in a single unit, leading to lower energy consumption and simpler operation compared to traditional gas-solid catalytic processes. researchgate.net Such methodologies hold promise for the greener production of this compound.

Another frontier is the use of biocatalysis. Enzyme-based catalysts offer high selectivity under mild conditions and are a cornerstone of green chemistry. europeanpharmaceuticalreview.com Research into the biocatalytic synthesis of amine-containing pharmaceuticals is rapidly advancing, with enzymes like transaminases and imine reductases being employed for asymmetric synthesis. mdpi.com The development of engineered enzymes could provide highly efficient and sustainable routes to this compound and its derivatives from renewable feedstocks. nih.govnih.gov

Applications in Green Chemistry: Beyond its synthesis, this compound and its analogues are being explored as components in sustainable reactions. The use of recyclable solvents is a key aspect of green chemistry, and understanding the behavior of compounds like this compound in such media is crucial. europeanpharmaceuticalreview.com Furthermore, its role as a reagent or catalyst in processes that minimize waste and avoid the use of toxic heavy metals is a significant area of interest. For example, its derivatives can act as organocatalysts, replacing more hazardous metal-based catalysts.

Table 1: Comparison of Synthesis Methods for N-Alkylanilines

| Method | Description | Sustainability Advantages | Key Research Findings |

|---|---|---|---|

| Traditional Alkylation | Reaction of anilines with alkyl halides. | Often lower initial cost. | Can require harsh conditions, stoichiometric reagents, and may produce significant salt waste. |

| Catalytic Distillation | Combines chemical reaction and product separation in one unit. | Lower energy consumption, simplified process, higher conversion and selectivity. researchgate.net | For N-isopropylaniline synthesis, aniline conversion of 99% and selectivity of 99.5% were achieved. researchgate.net |

| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) to catalyze the N-alkylation. | High stereo- and regioselectivity, mild reaction conditions, reduced environmental impact. europeanpharmaceuticalreview.com | Engineered enzymes show improved activity with diverse amine nucleophiles for creating novel amino acids. nih.gov |

Exploration of New Reactivity Modes and Synthetic Transformations

Chemists are continuously exploring novel ways to utilize existing molecules. For this compound and related N,N-dialkylanilines, research has moved beyond classical reactions to uncover new modes of reactivity, particularly through photoredox catalysis and C-H functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. sigmaaldrich.com N,N-dialkylanilines are excellent substrates for these transformations due to their favorable oxidation potentials. Recent studies have demonstrated the metal-free, photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides using molecular oxygen as a green oxidant. nih.gov This type of transformation opens the door for similar oxygenation reactions involving this compound. Furthermore, photoredox catalysis has been used to functionalize N-cyclobutylanilines, where the amine acts as both a sacrificial electron donor and the substrate, leading to the construction of novel cyclic motifs. uark.edu

C-H Functionalization and Annulation Reactions: Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical strategy. Research has shown that N,N-dialkylanilines can undergo radical-chain C-H functionalization to synthesize N-alkylindoles. nih.gov This approach allows for the direct conversion of readily available starting materials into more complex heterocyclic structures, which are prevalent in pharmaceuticals. nih.gov In a similar vein, N,N-dimethylanilines react with maleimides under visible-light photoredox catalysis, initiated by a green photosensitizer like chlorophyll, to produce tetrahydroquinolines via an sp³ C-H bond functionalization process. acs.org

Novel Reagent Development: The reactivity of this compound can also be harnessed by converting it into a more specialized reagent. For example, this compound-borane has been reported as a superior reagent for hydroboration and reduction reactions, indicating its utility in creating tailored synthetic tools. chemsrc.com Another innovative strategy involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. nih.govacs.org These bench-stable intermediates exhibit enhanced reactivity, allowing for the metal-free introduction of C-O, C-C, and C-N bonds onto the aromatic ring through a group transfer mechanism. nih.govacs.orgacs.org

Table 2: Emerging Synthetic Transformations of N,N-Dialkylanilines

| Transformation | Method | Key Features | Potential Application for this compound |

|---|---|---|---|

| α-Oxygenation | Metal-free photoredox catalysis with O₂ nih.gov | Green oxidant, mild conditions, high atom economy. | Synthesis of novel amides and imides. |

| C-H Indolization | Radical-chain C-H functionalization nih.gov | Direct conversion of anilines to indoles, late-stage functionalization. | Access to complex N-alkylindole derivatives for medicinal chemistry. |

| [4+2] Annulation | Visible-light photoredox catalysis uark.edu | Construction of novel cyclic and acyclic amine-substituted motifs. | Synthesis of unique carbocyclic and heterocyclic structures. |

| Group Transfer | Temporary oxidation to N-oxide followed by reaction nih.govacs.org | Metal-free C-O, C-C, and C-N bond formation on the aromatic ring. | Controlled and selective functionalization of the aniline ring. |

| Hydroboration | Formation of an amine-borane complex chemsrc.com | Creates a specialized reagent for reduction and hydroboration. | Use as a selective reducing agent in complex molecule synthesis. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize chemical reactions, improve safety, and ensure product quality, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) utilizes in-situ (in-line) analytical techniques to monitor reactions in real-time. Advanced spectroscopic methods are particularly well-suited for this purpose and are being applied to reactions involving aniline derivatives.

In-situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-invasive techniques that provide real-time information on the chemical composition of a reaction mixture. spectroscopyonline.comnih.gov For instance, in-situ FTIR has been used to investigate the reaction mechanism for the synthesis of quinolines from aniline and propanol (B110389) over zeolite catalysts, providing insights into key intermediates. researchgate.netrsc.org

Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. ondavia.com It has been effectively used to study the kinetics of imine formation from primary amines and ketones. researchgate.net In industrial settings, Raman analyzers are employed for the real-time, online analysis of amine scrubbing processes used for CO₂ capture, demonstrating the technique's robustness for monitoring streams containing multiple amine species. researchgate.netprocess-instruments-inc.com These examples highlight the potential for applying in-situ FTIR and Raman spectroscopy to monitor the synthesis and subsequent reactions of this compound, enabling better process control and optimization.

Table 3: Spectroscopic Techniques for In-situ Monitoring of Amine Reactions

| Technique | Principle | Advantages for Amine Chemistry | Example Application |

|---|---|---|---|

| In-situ FTIR | Measures the absorption of infrared radiation by molecular vibrations. | Provides detailed structural information on reactants, intermediates, and products. Sensitive to functional group changes. | Investigating the mechanism of quinoline (B57606) synthesis from aniline and propanol. researchgate.netrsc.org |

| In-situ Raman | Measures the inelastic scattering of monochromatic light, which provides a chemical fingerprint. | Excellent for aqueous systems, non-destructive, can use fiber optic probes for remote monitoring. ondavia.com | Real-time monitoring of amine concentrations in industrial CO₂ scrubbing units. process-instruments-inc.com Monitoring the kinetics of imine synthesis. researchgate.net |

Interdisciplinary Research Opportunities

The unique electronic and structural properties of this compound make it a valuable scaffold for developing molecules with applications in diverse scientific fields, from medicine to materials science.

Medicinal Chemistry and Pharmaceuticals: N,N-dialkylanilines are a common structural motif found in numerous biologically active compounds and approved drugs. nih.gov The precursor, N-isopropylaniline, is a known intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. researchgate.netnih.gov The ethyl and isopropyl groups on this compound can be tailored to fine-tune properties such as lipophilicity and metabolic stability, making it an attractive starting point for the synthesis of new pharmaceutical intermediates and drug candidates. researchgate.net Its derivatives could be explored as building blocks for a wide range of therapeutic agents.

Materials Science and Organic Electronics: Aromatic amines are fundamental components in a variety of organic functional materials. Their electron-donating nature makes them suitable for use as hole-transporting materials in organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The development of novel this compound derivatives with extended π-conjugated systems could lead to new materials with tailored electronic and optical properties for these advanced applications.

Polymer Chemistry: Aniline and its derivatives are important monomers for the synthesis of conducting polymers like polyaniline. mdpi.com The specific alkyl substituents on this compound could be used to modify the properties of resulting polymers, such as solubility, processability, and electrochemical behavior. Biocatalytic methods are also being explored for the synthesis and modification of polymers, which could provide green routes to novel polymeric materials derived from this compound. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing N-Ethyl-N-isopropylaniline in academic laboratories?

Methodological Answer:

- Synthesis : this compound can be synthesized via reductive alkylation of aniline derivatives using ethyl and isopropyl halides or alcohols under catalytic conditions. For example, reductive N-alkylation methods involving borane complexes (e.g., borane this compound complex) are documented for similar tertiary amines .

- Characterization : Key techniques include:

- FT-IR Spectroscopy : Compare spectra with reference libraries (e.g., Aldrich FT-IR Collection) to confirm functional groups .

- NMR : Analyze and NMR shifts to verify substitution patterns and purity.

- UV-Vis Spectroscopy : Use molar absorptivity data (e.g., at 255 nm for related aniline derivatives) to assess electronic properties .

- Chromatography : Employ HPLC or GC-MS to quantify purity and detect byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if airborne concentrations exceed thresholds .

- Emergency Measures : Install eyewash stations and safety showers near work areas. Contaminated clothing must be removed immediately and laundered by trained personnel .

- Storage : Store in airtight containers under refrigeration (2–8°C) and protect from light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different experimental conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables affecting reactivity .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. For example, discrepancies in reaction yields under varying temperatures may require Arrhenius analysis to determine activation energy dependencies .

- Advanced Characterization : Use techniques like X-ray crystallography or computational modeling (DFT) to study steric/electronic effects of the ethyl-isopropyl substituents on reaction pathways .

Q. What methodologies are recommended for studying the stability of this compound under oxidative or acidic conditions?

Methodological Answer:

Q. How can researchers optimize the use of this compound in catalytic systems (e.g., as a ligand or intermediate)?

Methodological Answer:

- Ligand Design : Screen steric and electronic parameters (e.g., Tolman’s cone angle, Hammett constants) to correlate structure with catalytic activity. Compare with analogs like N,N-Diethylaniline for benchmarking .

- Mechanistic Studies : Use in-situ IR or Raman spectroscopy to monitor ligand-metal interactions during catalysis .

- Reaction Engineering : Vary solvent polarity (e.g., toluene vs. DMF) and temperature to optimize yield and selectivity. Statistical tools like Design of Experiments (DoE) can systematize parameter exploration .

Data Presentation and Reporting Guidelines

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

Methodological Answer:

- Detailed Documentation : Include exact molar ratios, solvent purity grades, and equipment calibration data (e.g., NMR magnet strength) .

- Standardized Formats : Use IUPAC nomenclature and SI units consistently. Provide raw data tables (e.g., kinetic rate constants) and processed results (e.g., statistical significance values) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical research, including negative results and potential confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |